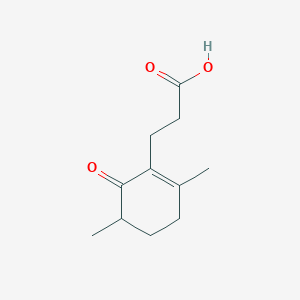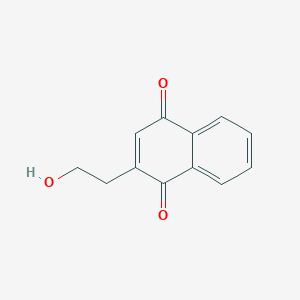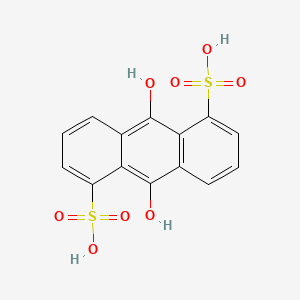
9,10-Dihydroxyanthracene-1,5-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxyanthracene-1,5-disulfonic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, specifically the hydroquinone form of 9,10-anthraquinone. This compound is known for its solubility in alkaline solutions and is often referred to as soluble anthraquinone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-1,5-disulfonic acid is synthesized through the hydrogenation of 9,10-anthraquinone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the compound is produced as part of the anthraquinone process. This process involves the oxygen-mediated oxidation of a substituted 9,10-dihydroxyanthracene to its corresponding anthraquinone, such as 2-ethylanthraquinone. The reaction conditions include the use of oxygen and a suitable solvent .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydroxyanthracene-1,5-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-anthraquinone.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The compound can undergo sulfonation to form various sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Major Products Formed
Oxidation: 9,10-Anthraquinone
Reduction: 9,10-Dihydroxyanthracene
Substitution: Various sulfonic acid derivatives
Aplicaciones Científicas De Investigación
9,10-Dihydroxyanthracene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to generate reactive oxygen species (ROS).
Industry: It is used in the production of hydrogen peroxide through the anthraquinone process
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroxyanthracene-1,5-disulfonic acid involves its ability to undergo redox reactions. In biological systems, it can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This property is being explored for its potential use in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: The parent compound from which 9,10-Dihydroxyanthracene-1,5-disulfonic acid is derived.
Anthracene-9,10-dione: Another derivative of anthracene with similar redox properties.
Sodium 2-anthraquinonesulfonate: A water-soluble anthraquinone derivative used in similar applications
Uniqueness
This compound is unique due to its high solubility in alkaline solutions and its ability to participate in redox reactions, making it valuable in both industrial and research applications .
Propiedades
Número CAS |
55080-04-1 |
|---|---|
Fórmula molecular |
C14H10O8S2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
9,10-dihydroxyanthracene-1,5-disulfonic acid |
InChI |
InChI=1S/C14H10O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22) |
Clave InChI |
DERMOXMEGYVRDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=CC=C(C3=C2O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
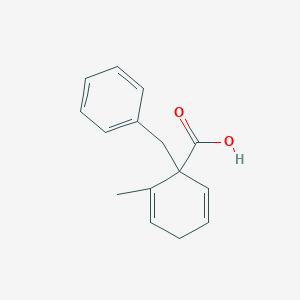
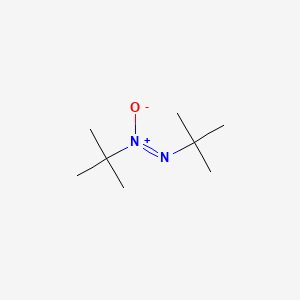
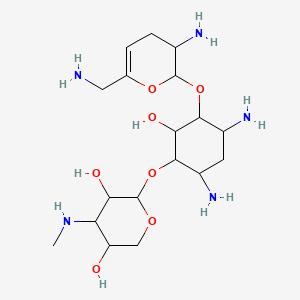
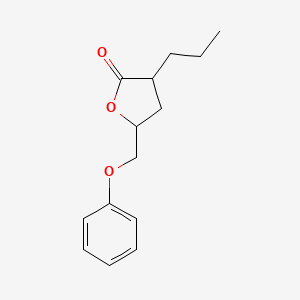
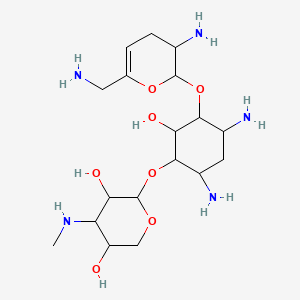
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
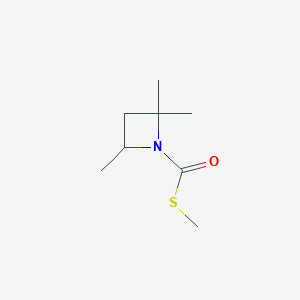
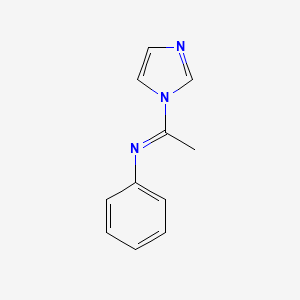
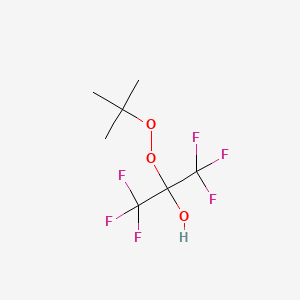
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
